A Technical Guide to 1-Methyl-4-nitro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 1-Methyl-4-nitro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 26120-43-4
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] This document details the physicochemical properties, spectroscopic data, and proposed synthetic routes for 1-Methyl-4-nitro-1H-indazole. Furthermore, it outlines key experimental protocols for its synthesis and potential downstream modifications, such as nitro group reduction, which are pivotal for creating diverse chemical libraries for drug screening. This guide is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel indazole-based therapeutic agents.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of 1-Methyl-4-nitro-1H-indazole.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 26120-43-4 | [5][6][7][8] |
| Molecular Formula | C₈H₇N₃O₂ | [5][6][8][9] |
| Molecular Weight | 177.16 g/mol | [6][9][10] |
| IUPAC Name | 1-methyl-4-nitro-1H-indazole | [5] |
| Synonyms | 1-Methyl-4-nitroindazole | [5][8] |
Table 2: Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons on the indazole core and a singlet for the N-methyl group. The presence of the nitro group will influence the chemical shifts of the aromatic protons. |
| ¹³C NMR | Resonances for the carbon atoms of the bicyclic indazole system and the N-methyl group. |
| FT-IR | Characteristic peaks for N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching of the aromatic core. |
| Mass Spec. | A molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
A plausible synthetic route to 1-Methyl-4-nitro-1H-indazole involves a two-step process: the formation of the 4-nitro-1H-indazole core followed by N-methylation.
2.1. Protocol 1: Synthesis of 4-Nitro-1H-indazole
This protocol is adapted from a general procedure for the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline.[11]
-
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
Overhead stirrer
-
-
Procedure:
-
In a reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare an aqueous solution of sodium nitrite (2.2 eq).
-
Add the sodium nitrite solution to the cooled acetic acid solution at once while stirring vigorously. An immediate precipitate should be observed.[11]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[11]
-
Filter the precipitate and concentrate the filtrate under reduced pressure.
-
Suspend the resulting solid in water, filter again, and dry to yield 4-nitro-1H-indazole.[11]
-
2.2. Protocol 2: N-Methylation of 4-Nitro-1H-indazole
This protocol is a general method for the N-alkylation of nitro-substituted heterocyclic compounds.
-
Materials:
-
4-Nitro-1H-indazole
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 4-nitro-1H-indazole (1.0 eq) in acetonitrile, add potassium carbonate (1.1 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the methylating agent (2.0 eq) dropwise to the suspension.
-
Heat the reaction mixture (e.g., to 60°C) and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[12]
-
Once the reaction is complete, evaporate the solvent.
-
Dissolve the crude product in ethyl acetate, wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography to obtain 1-Methyl-4-nitro-1H-indazole.
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Applications in Medicinal Chemistry
The indazole nucleus is a key component in numerous compounds with a wide array of biological activities.[2][4] Derivatives of 1-Methyl-4-nitro-1H-indazole can be further functionalized to generate novel molecules for drug screening. A common and crucial transformation is the reduction of the nitro group to an amine, which can then serve as a handle for further derivatization.
3.1. Protocol 3: Reduction of the Nitro Group
This protocol provides a general method for the reduction of a nitro group to an amine on an indazole core.[1]
-
Materials:
-
1-Methyl-4-nitro-1H-indazole
-
Iron powder (Fe) (5.0 eq) or Tin(II) chloride (SnCl₂) (3.0 eq)
-
Saturated ammonium chloride (NH₄Cl) solution or Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
-
Procedure:
-
Dissolve the 1-Methyl-4-nitro-1H-indazole in ethanol.
-
Add iron powder and a saturated aqueous solution of ammonium chloride.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.[1]
-
After the reaction is complete, filter the hot solution through Celite to remove the iron salts and concentrate the filtrate.
-
If SnCl₂ was used, basify the mixture with a sodium bicarbonate solution before extraction.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify if necessary to yield 1-Methyl-1H-indazol-4-amine.
-
3.2. Signaling Pathway Context
Derivatives of indazoles are actively being investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.[1] One such critical pathway is the RAF-MEK-ERK pathway. The synthesis of libraries based on the 1-Methyl-4-nitro-1H-indazole scaffold could lead to the discovery of novel inhibitors targeting kinases within this cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-Methyl-4-nitro-1H-indazole(26120-43-4) 1H NMR spectrum [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. pschemicals.com [pschemicals.com]
- 9. 1-Methyl-4-nitro-1H-indazole - CAS:26120-43-4 - Sunway Pharm Ltd [3wpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
